REACTION_CXSMILES
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[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([I:10])[CH:3]=1.[C:11]1(=O)[O:16][C:14](=[O:15])[CH:13]=[CH:12]1>C(O)(=O)C>[O:15]=[C:14]1[CH:13]=[CH:12][C:11](=[O:16])[N:1]1[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([I:10])[CH:3]=1
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Name
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|
Quantity
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3.97 g
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Type
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reactant
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Smiles
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NC1=CC(=C(C#N)C=C1)I
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Name
|
|
Quantity
|
2.41 g
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Type
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reactant
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Smiles
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C1(\C=C/C(=O)O1)=O
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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poured onto ice (100 mL)
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Type
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CUSTOM
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Details
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The resulting precipitate was isolated by filtration
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Type
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WASH
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Details
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washed with water (2×25 mL)
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Type
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CUSTOM
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Details
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dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
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O=C1N(C(C=C1)=O)C1=CC(=C(C#N)C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |